(R)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate

Nucleophilic substitution SN2 reactivity Leaving group ability

(R)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate (CAS 67857-84-5; synonym Z-D-phenylalaninol O-(toluene-4-sulfonate)) is a chiral, doubly protected phenylalaninol derivative with molecular formula C₂₄H₂₅NO₅S and molecular weight 439.52 g/mol. The compound combines an orthogonal protecting-group architecture: a benzyloxycarbonyl (Cbz) carbamate on the primary amine and a p-toluenesulfonate (tosylate) ester at the primary alcohol, both installed on the D-phenylalanine-derived (R)-configured carbon skeleton.

Molecular Formula C24H25NO5S
Molecular Weight 439.5 g/mol
Cat. No. B13032837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate
Molecular FormulaC24H25NO5S
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C24H25NO5S/c1-19-12-14-23(15-13-19)31(27,28)30-18-22(16-20-8-4-2-5-9-20)25-24(26)29-17-21-10-6-3-7-11-21/h2-15,22H,16-18H2,1H3,(H,25,26)/t22-/m1/s1
InChIKeyBHNNSMYTMZUXLZ-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate: Procurement-Relevant Identity Profile


(R)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate (CAS 67857-84-5; synonym Z-D-phenylalaninol O-(toluene-4-sulfonate)) is a chiral, doubly protected phenylalaninol derivative with molecular formula C₂₄H₂₅NO₅S and molecular weight 439.52 g/mol . The compound combines an orthogonal protecting-group architecture: a benzyloxycarbonyl (Cbz) carbamate on the primary amine and a p-toluenesulfonate (tosylate) ester at the primary alcohol, both installed on the D-phenylalanine-derived (R)-configured carbon skeleton . This dual protection renders the molecule a pre-activated, chirally defined building block where the tosylate serves as an excellent leaving group (conjugate acid pKa = -2.8) for SN2-type nucleophilic displacements while the Cbz group remains intact under the mildly basic conditions typical of such substitutions [1]. Its recognized application is as a key intermediate in the stereospecific synthesis of dextroamphetamine sulfate and methamphetamine hydrochloride, where the (R)-configuration at the benzylic carbon is directly translated into the D-amphetamine pharmacophore .

Why In-Class Cbz-Phenylalaninol Derivatives Cannot Be Interchanged with (R)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate


Three structural features co-located on a single chiral scaffold create a combinatorial differentiation that no single in-class analog replicates simultaneously. First, the Cbz protecting group is orthogonal to the tosylate ester: catalytic hydrogenolysis (H₂/Pd-C) cleanly removes the Cbz carbamate while leaving the tosylate intact, enabling sequential deprotection strategies that neither the N-Boc analog (which also hydrogenolyzes) nor the N-Fmoc analog (which is base-labile) can offer under the same conditions [1]. Second, the tosylate leaving group provides a conjugate acid pKa of -2.8 versus -1.9 for the corresponding mesylate, conferring measurably faster SN2 displacement kinetics with amine nucleophiles [2]. Third, the (R)-absolute configuration at C-2 is locked by the choice of D-phenylalanine starting material; replacement with the (S)-enantiomer (CAS 194935-55-2) yields the opposite stereochemical outcome in downstream chiral drug synthesis, making the two enantiomers non-interchangeable for any stereospecific application [3]. These three dimensions—protecting-group orthogonality, leaving-group potency, and enantiomeric identity—operate simultaneously, meaning a user who substitutes a simpler Cbz-amino alcohol, a mesylate, or the wrong enantiomer will obtain a product with different reactivity, different deprotection compatibility, or the incorrect stereochemistry.

Quantitative Differentiation Evidence for (R)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate Against Closest Analogs


Tosylate vs. Mesylate Leaving-Group Potency: Conjugate Acid pKa Comparison

The tosylate ester in the target compound provides a leaving group whose conjugate acid (p-toluenesulfonic acid) has a pKa of -2.8, compared with -1.9 for the conjugate acid of the mesylate leaving group (methanesulfonic acid). The stronger acidity of p-toluenesulfonic acid correlates directly with greater thermodynamic stability of the departing anion and faster SN2 displacement kinetics [1]. This 0.9 pKa unit difference represents an approximately 8-fold difference in acid strength. In practical synthetic terms, this translates to faster nucleophilic displacement reactions with amine nucleophiles when using the tosylate derivative compared with the mesylate analog under identical conditions [2].

Nucleophilic substitution SN2 reactivity Leaving group ability Sulfonate ester

Enantiomeric Identity: (R)- vs. (S)-Configuration Determines Downstream Drug Stereochemistry

The target compound (CAS 67857-84-5) bears the (R)-absolute configuration at C-2, derived from D-phenylalanine. Its enantiomer, the (S)-configured Z-L-phenylalaninol O-(p-toluenesulfonate) (CAS 194935-55-2, Sigma Aldrich Cat. No. 03554), is commercially available as a separate product with purity ≥97.0% (HPLC) [1]. The (R)-enantiomer is specifically documented as an intermediate for the synthesis of dextroamphetamine sulfate and methamphetamine hydrochloride, both of which require the (R)-configuration at the benzylic carbon for pharmacological activity . A stereospecific synthetic route described in the literature converts (R)-N-Cbz-phenylalaninol tosylate to (R)-amphetamine via azide displacement and hydrogenation, while the corresponding Mitsunobu-derived bromide route yields the (S)-amphetamine, demonstrating that the tosylate route enforces stereochemical fidelity through a clean SN2 inversion mechanism [2].

Chiral synthesis Enantiomeric purity Dextroamphetamine Stereospecific

Cbz-Tosylate Orthogonal Deprotection vs. N-Boc and N-Fmoc Analogs

The target compound's Cbz protecting group can be selectively removed by catalytic hydrogenolysis (H₂, Pd/C, room temperature, <20 bar) while the tosylate ester remains intact [1]. This orthogonality is not available with the corresponding N-Boc analog, where the Boc group is also susceptible to hydrogenolysis, nor with the N-Fmoc analog, where the Fmoc group requires basic conditions (piperidine) that would hydrolyze the tosylate ester . The Cbz group also provides superior stability under the mildly acidic conditions sometimes used to protonate amine nucleophiles during tosylate displacement, whereas the Boc group would undergo acid-catalyzed cleavage under such conditions [2]. The Hammett σp values for tosylate (+0.29) versus mesylate (+0.33) further indicate that the tosylate group exerts a weaker electron-withdrawing inductive effect on the adjacent carbon, which may reduce epimerization risk at the chiral center during prolonged storage in solution [3].

Orthogonal protecting groups Hydrogenolysis Sequential deprotection Solid-phase peptide synthesis

Crystallinity and Purification Advantage: Tosylate vs. Free Alcohol and Mesylate

Tosylate esters of amino alcohols are widely recognized to confer superior crystallinity compared with their mesylate counterparts, facilitating purification by recrystallization rather than chromatography [1]. The target compound's parent alcohol, Cbz-D-phenylalaninol (CAS 58917-85-4), has a reported melting point of 92–95 °C and a specific rotation [α]²²/D +30° (c = 1, CHCl₃) [2]. Conversion to the tosylate ester increases molecular weight by approximately 54% (from 285.3 to 439.5 g/mol) and introduces the aromatic sulfonate moiety, which typically raises the melting point and enhances crystallinity. The Sigma Aldrich catalog lists the (S)-enantiomer tosylate (CAS 194935-55-2) at ≥97.0% purity by HPLC, indicating that recrystallization readily achieves high purity for this compound class [3]. The tosylate group's bulkier aryl substituent also provides a chromophore (λmax ~262 nm for the aromatic sulfonate) that facilitates HPLC monitoring, a practical advantage over the mesylate analog which lacks the aryl chromophore [4].

Crystallization Purification Solid-phase handling Process chemistry

Synthetic Route Validation: Mesylate vs. Tosylate in DrugFuture Database

The DrugFuture synthetic database documents a published route wherein N-Cbz-L-phenylalaninol is first converted to its mesylate (using methanesulfonyl chloride and Et₃N), then treated with benzylamine in the presence of NaI to yield the N-benzyl derivative [1]. The use of NaI (Finkelstein conditions) in this mesylate-based route indicates that iodide displacement of the mesylate is required to achieve acceptable reaction rates with the relatively weak nucleophile benzylamine. In contrast, the tosylate ester of the target compound, possessing a more potent leaving group (pKa -2.8 vs. -1.9 for mesylate), would be expected to undergo direct SN2 displacement by amine nucleophiles without the need for iodide catalysis, simplifying the reaction sequence by one step and avoiding the stoichiometric use of NaI [2]. This represents a tangible process advantage: a two-step sequence (tosylate formation then direct amine displacement) versus a three-step sequence (mesylate formation, iodide exchange, then amine displacement) to achieve the same synthetic transformation.

Drug intermediate synthesis Benzylamine displacement HIV protease inhibitor Process chemistry

Price and Availability: (R)-Tosylate Procurement Metrics vs. (S)-Enantiomer

The (R)-enantiomer tosylate (CAS 67857-84-5) is commercially available from multiple vendors. Aladdin lists 10 mg at 1,674.32 CNY, while Bidepharm offers 1 g at 95% purity for 3,367.00 CNY . The (S)-enantiomer (CAS 194935-55-2) is stocked by Sigma Aldrich (Cat. No. 03554) as a standard catalog item with ≥97.0% HPLC purity, typically indicating more established supply chains for the (S)-enantiomer due to its longer history in HIV protease inhibitor synthesis [1]. The (R)-enantiomer, while less commonly stocked at the largest distributors, is specifically positioned for dextroamphetamine/methamphetamine intermediate applications, which may affect lead times and minimum order quantities . The compound is available from multiple regional suppliers including Santa Cruz Biotechnology (SCBIO), Sunway Pharm, and FDC Chemical, providing supply chain redundancy [2]. A dedicated global market report for Z-D-phenylalaninol O-(toluene-4-sulfonate) (CAS 67857-84-5) was published in December 2024, confirming established international trade in this specific compound [3].

Procurement Pricing Commercial availability Supply chain

High-Confidence Application Scenarios for (R)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate Based on Quantitative Evidence


Stereospecific Synthesis of (R)-Amphetamine (Dextroamphetamine) and Related Phenethylamines

The target compound is directly validated as an intermediate for dextroamphetamine sulfate and methamphetamine hydrochloride synthesis . The established route involves tosylate displacement with azide ion (NaN₃, SN2 inversion) followed by catalytic hydrogenation (H₂/Pd-C), which simultaneously reduces the azide to the primary amine and cleaves the Cbz protecting group in a single operation [1]. This convergent two-step sequence from the tosylate to the free amine is more atom-economical than alternative routes requiring separate deprotection and reduction steps. The (R)-configuration at C-2 is preserved throughout the SN2 displacement (which proceeds with inversion at the electrophilic carbon bearing the tosylate, not at the chiral center), ensuring that the final amphetamine product retains the desired (R)-stereochemistry.

Chiral Building Block for HIV Protease Inhibitor Hydroxyethylamine Isosteres

N-Cbz-phenylalaninol derivatives—including the tosylate—are established building blocks for the synthesis of HIV protease inhibitors via the hydroxyethylamine transition-state isostere strategy . In this application, the tosylate leaving group enables direct SN2 coupling with amine nucleophiles to construct the P1-P1' fragment without the iodide catalysis required for the mesylate analog [1]. The orthogonal Cbz protection allows the coupled product's amine to be deprotected by hydrogenolysis while retaining base-sensitive functionality elsewhere in the growing inhibitor molecule. The crystalline nature of the tosylate intermediate further facilitates purification of the coupled product by recrystallization rather than chromatography [2].

Sequential Deprotection Strategy for Complex Chiral Amine Synthesis

The Cbz-tosylate orthogonal pair is specifically suited for synthetic sequences where the amine must be unmasked for further functionalization while the tosylate leaving group is retained for a subsequent displacement step . Hydrogenolysis (H₂, Pd/C, room temperature, <20 bar) selectively removes the Cbz group while the tosylate ester remains intact, as demonstrated in the patent literature for enantiomerically enriched amino-alcohols [1]. This stands in contrast to Boc-protected analogs, where both protecting groups would be cleaved under hydrogenolysis conditions, and Fmoc-protected analogs, where the basic deprotection conditions (piperidine) would hydrolyze the tosylate. The resulting intermediate—(R)-2-amino-3-phenylpropyl 4-methylbenzenesulfonate—is a configurationally stable, crystalline ammonium salt suitable for further N-functionalization (reductive amination, acylation, sulfonylation) prior to the final nucleophilic displacement of the tosylate.

Analytical Reference Standard for Chiral HPLC Method Development

The target compound's well-defined (R)-configuration, combined with the commercial availability of its (S)-enantiomer (CAS 194935-55-2, Sigma Aldrich ≥97.0% HPLC) , makes the enantiomeric pair suitable for developing and validating chiral HPLC methods. The tosylate group's aromatic chromophore (λmax ~262 nm) provides strong UV detection sensitivity, while the Cbz group adds a second chromophore (λmax ~254 nm) for dual-wavelength verification [1]. Published chiral HPLC data for the parent Cbz-phenylalaninol enantiomers show baseline separation of 2.2 minutes on a Chiralpak column (retention times: L-enantiomer 11.5 min, D-enantiomer 13.7 min) [2], and the tosylate derivatives would be expected to show similar or improved separation due to the additional aromatic sulfonate moiety enhancing chiral recognition.

Quote Request

Request a Quote for (R)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.